![molecular formula C16H16O3 B1362944 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-34-7](/img/structure/B1362944.png)

4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

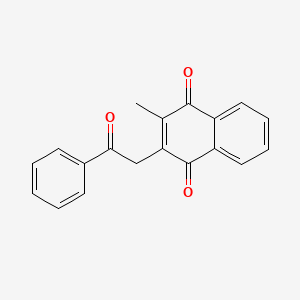

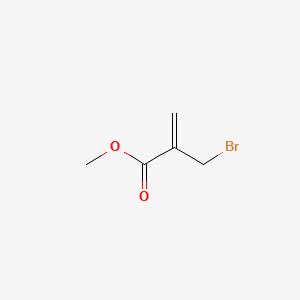

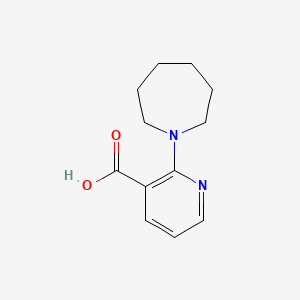

4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 g/mol . The IUPAC name for this compound is 4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3), a formyl group (CHO), and a [(4-methylbenzyl)oxy] group . The compound has no defined atom stereocenter count and no defined bond stereocenter count .Physical And Chemical Properties Analysis

4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde has a molecular weight of 256.30 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 256.109944368 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 19 . The complexity of the molecule is 271 .Wissenschaftliche Forschungsanwendungen

Oxidation and Reaction Studies

- The compound has been studied in the context of oxidation reactions, particularly in distinguishing between single electron transfer and direct oxygen atom transfer processes. For example, methoxy substituted benzyl phenyl sulfides, which are related to 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, have been used to study the formation of intermediates in such reactions. The oxidation of these compounds by various oxidants results in the formation of benzaldehydes and other derivatives, demonstrating the significance of these compounds in understanding oxidation mechanisms (Lai, Lepage, & Lee, 2002).

Protecting Groups and Synthesis

- 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde and its derivatives are useful in synthesizing and protecting various chemical groups. They serve as protecting groups for carboxylic acids and have been involved in the synthesis of complex compounds. Their utility extends to various functional groups, highlighting their versatility in synthetic chemistry (Yoo, Hye, & Kyu, 1990).

Photocatalytic Oxidation

- The photocatalytic oxidation of derivatives of 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, such as benzyl alcohol derivatives, has been studied. These studies provide insights into the photocatalytic activities and mechanisms on TiO2 photocatalysts under both UV and visible light. This research is significant in the field of green chemistry and sustainable processes (Higashimoto et al., 2009).

Applications in Organic Synthesis

- Compounds related to 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde have been used as linkers in solid phase organic synthesis. Their electron-rich nature makes them suitable for forming various secondary amines and other derivatives, showcasing their importance in the development of new synthetic methodologies (Swayze, 1997).

Eigenschaften

IUPAC Name |

4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWWQRDCJDZEGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341144 |

Source

|

| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |

CAS RN |

351066-34-7 |

Source

|

| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B1362867.png)

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)